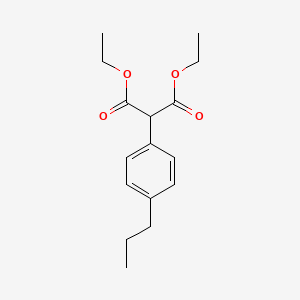

Diethyl 2-(4-propylphenyl)malonate

Description

Diethyl 2-(4-propylphenyl)malonate is a malonate ester derivative featuring a 4-propylphenyl substituent at the central carbon. Malonate esters, such as diethyl malonate, are pivotal in organic synthesis due to their versatility as nucleophiles in Michael additions, cyclizations, and annulations . The 4-propylphenyl group in this compound introduces steric bulk and lipophilicity, distinguishing it from other analogs. This article compares its structural, reactivity, and application profiles with similar compounds, drawing on data from diverse sources.

Properties

Molecular Formula |

C16H22O4 |

|---|---|

Molecular Weight |

278.34 g/mol |

IUPAC Name |

diethyl 2-(4-propylphenyl)propanedioate |

InChI |

InChI=1S/C16H22O4/c1-4-7-12-8-10-13(11-9-12)14(15(17)19-5-2)16(18)20-6-3/h8-11,14H,4-7H2,1-3H3 |

InChI Key |

WCHPUXTXOXDNEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester typically involves the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Propanedioic acid+2Ethanol→Propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester+Water

The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is typically purified through distillation and crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed

Hydrolysis: Propanedioic acid and ethanol.

Reduction: Corresponding alcohols.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester exerts its effects depends on the specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Substituent Diversity

Malonate esters vary widely based on substituents at the central carbon. Key analogs include:

*Inferred formula based on structural analogs.

Key Observations :

- Electron-Withdrawing Groups: Compounds like Diethyl 2-(ethoxymethylene)malonate exhibit enhanced electrophilicity due to the ethoxymethylene group, enabling cycloadditions and quinolone synthesis .

- Heteroatom Influence : The pyridinyl group in Diethyl 2-(pyridin-2-ylmethylene)malonate facilitates coordination with metals and participation in dipolar cycloadditions .

- Halogen Effects : Chlorine or fluorine substituents (e.g., ) improve lipophilicity and bioactivity, making them valuable in pharmaceutical intermediates.

Reaction Pathways

- This compound : The bulky 4-propylphenyl group may hinder sterically demanding reactions but enhance stability in hydrophobic environments. Likely applications include Friedel-Crafts alkylations or as a precursor to aryl-substituted heterocycles.

- Diethyl 2-(ethoxymethylene)malonate: Used in Gould-Jacob reactions to synthesize 4-quinolones with broad-spectrum antibacterial activity .

- Diethyl 2-(pyridin-2-ylmethylene)malonate : Reacts with arynes via [3 + 2] annulation to form pyridoindole derivatives, showcasing its utility in heterocycle synthesis .

- Diethyl 2-[(4-chlorophenylamino)methylene]malonate: Serves as a precursor for imidazoquinolines, ligands targeting biological interfaces .

Comparative Reactivity

- Steric Effects : The 4-propylphenyl group in the target compound may reduce reaction rates in nucleophilic additions compared to less hindered analogs like Diethyl 2-(ethoxymethylene)malonate.

- Electronic Effects : Electron-withdrawing substituents (e.g., chlorophenyl in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in ) may deactivate the malonate core.

Physicochemical Properties

*Inferred based on analogs like Diethyl 2-[2-(4-methoxyphenyl)ethyl]malonate (MW 294.35, ).

Insights :

- Lipophilicity: The 4-propylphenyl group enhances lipid solubility compared to polar analogs like Diethyl 2-(pyridin-2-ylmethylene)malonate, making it suitable for reactions in non-aqueous media.

- Thermal Stability : Linear alkyl chains (e.g., propyl) may lower melting points relative to rigid aromatic substituents .

Pharmaceutical Intermediates

- Diethyl 2-(ethoxymethylene)malonate: Critical for synthesizing 4-quinolones (antibacterial agents) .

- Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate : Used in drug candidates targeting neurological disorders .

- This compound: Potential intermediate in anti-inflammatory or anticancer agents, leveraging its lipophilicity for membrane penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.